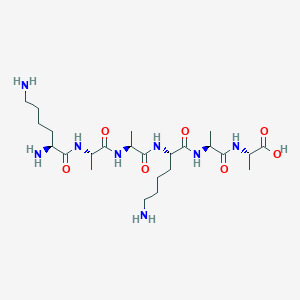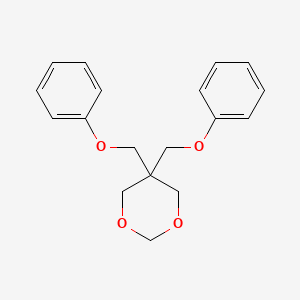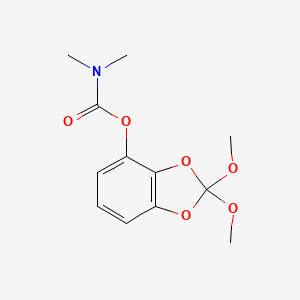
Pyridine, 2-(1-methylethyl)-4-(4-methyl-3-pentenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-(1-methylethyl)-4-(4-methyl-3-pentenyl)- is a complex organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic organic compounds with the chemical formula C5H5N. This particular compound features additional alkyl and alkenyl substituents, which may impart unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives typically involves several steps, including the formation of the pyridine ring and subsequent functionalization. Common methods include:
Hantzsch Pyridine Synthesis: This method involves the condensation of β-ketoesters, aldehydes, and ammonia or ammonium salts.
Chichibabin Synthesis: This involves the reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or amines.
Industrial Production Methods
Industrial production of pyridine derivatives often employs catalytic processes and high-throughput methods to ensure efficiency and yield. These methods may include:
Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum to hydrogenate precursor compounds.
Continuous Flow Synthesis: Utilizing continuous reactors to streamline the synthesis process and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine derivatives can undergo various chemical reactions, including:
Oxidation: Pyridines can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of pyridines can yield piperidines, often using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with metal catalysts, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidines.
Substitution: Various substituted pyridines depending on the reagents used.
Aplicaciones Científicas De Investigación
Pyridine derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as ligands in coordination chemistry and as building blocks in organic synthesis.
Biology: Studied for their biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for potential therapeutic uses, such as in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of pyridine derivatives depends on their specific structure and functional groups. Generally, they can interact with biological molecules through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor function in cells.
DNA Intercalation: Binding to DNA and affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: The parent compound with a simple aromatic ring.
Piperidine: A saturated six-membered ring with nitrogen.
Quinoline: A fused ring system with a benzene and pyridine ring.
Uniqueness
Pyridine, 2-(1-methylethyl)-4-(4-methyl-3-pentenyl)- is unique due to its specific substituents, which may impart distinct chemical reactivity and biological activity compared to other pyridine derivatives.
Propiedades
Número CAS |
58720-99-3 |
|---|---|
Fórmula molecular |
C14H21N |
Peso molecular |
203.32 g/mol |
Nombre IUPAC |
4-(4-methylpent-3-enyl)-2-propan-2-ylpyridine |
InChI |
InChI=1S/C14H21N/c1-11(2)6-5-7-13-8-9-15-14(10-13)12(3)4/h6,8-10,12H,5,7H2,1-4H3 |
Clave InChI |
BAAMDURBYZVDKR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC=CC(=C1)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Hydroxyethyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14609315.png)

![(Phenylthio)[(trifluoromethyl)sulfonyl]methane](/img/structure/B14609335.png)






![{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride](/img/structure/B14609384.png)
